![molecular formula C19H21N3O4S2 B2564981 (2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170908-66-3](/img/structure/B2564981.png)
(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research on compounds structurally related to "(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" has shown a variety of synthetic pathways and reactivities. For instance, the synthesis of complex molecules involving reactions with compounds possessing nucleophilic centres indicates the potential for generating diverse molecular frameworks. These synthetic strategies enable the construction of molecules with specific functionalities, including fused ring systems and heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Acheson & Wallis, 1982).
Antimicrobial and Antitubercular Activity
Compounds containing benzodthiazol and piperazine moieties have been evaluated for their antimicrobial and antitubercular activities. A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones revealed that they act as new anti-mycobacterial chemotypes. Several derivatives showed potential anti-tubercular activity against Mycobacterium tuberculosis, suggesting the potential of related compounds in treating infectious diseases (Pancholia et al., 2016).
Anticancer Activity
The development of anticancer agents is another significant area of research. Substituted piperazin-1-yl)methanone conjugates, for example, have been synthesized and evaluated for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cell lines. This demonstrates the potential of structurally related compounds in cancer therapy by targeting specific cellular mechanisms (Manasa et al., 2020).
Enzyme Inhibition
The study of enzyme inhibitors is crucial for developing therapeutic agents for various diseases. For instance, the synthesis and biological activity evaluation of thiazol-5-yl and piperazin-1-yl methanone derivatives have shown that these compounds possess antimicrobial activity and might serve as leads for further development of novel antimicrobial agents (Mhaske et al., 2014).
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-12-11-14(13(2)26-12)18(23)21-7-9-22(10-8-21)19-20-17-15(27-19)5-4-6-16(17)28(3,24)25/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKVFYPXZGLZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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